Threonic acid

Vue d'ensemble

Description

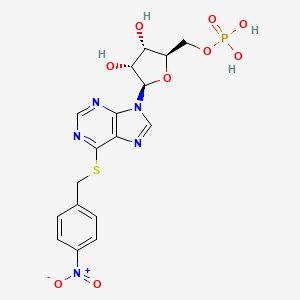

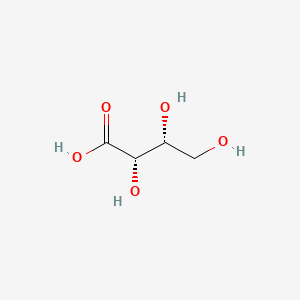

Threonic acid is a sugar acid derived from threose . The L-isomer of Threonic acid is a metabolite of ascorbic acid (vitamin C) . It is a syrupy or crystalline trihydroxy acid formed by the oxidation of threose .

Synthesis Analysis

Threonic acid is derived by the oxidation of the CHO group of threose to COOH . It is also a product of the oxidation of ascorbic acid by hypoiodite .Molecular Structure Analysis

The molecular formula of Threonic acid is C4H8O5 . It has an average mass of 136.103 Da and a monoisotopic mass of 136.037170 Da .Physical And Chemical Properties Analysis

Threonic acid is a syrupy or crystalline trihydroxy acid . Its molecular formula is C4H8O5, and it has an average mass of 136.103 Da .Applications De Recherche Scientifique

1. Metal Compound Synthesis and Analysis

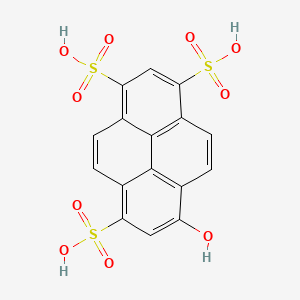

Threonic acid is utilized in synthesizing various metal compounds like calcium L-threonate and magnesium L-threonate. These compounds, including others such as manganese, cobalt, nickel, and zinc L-threonates, are created through reactions involving L-threonic acid and other metal carbonates or oxides. They are analyzed using techniques like IR spectroscopy, chemical, and elemental analysis to understand their compositions and properties. This research is significant in exploring the coordination chemistry of threonic acid with different metals (Gao, Chen, Ju, & Li, 2003).

2. Stability of L-Threonic Acid Complexes

The stability of L-threonic acid complexes with various metals, including lanthanum, neodymium, and samarium, is a topic of investigation. By analyzing the complex formation constants and stability, research provides insights into the behavior of threonic acid in different metal ion environments. This study is crucial for understanding the coordination chemistry and potential applications of threonic acid in metal complexation (Zhen-fu, 2000).

3. Biomedical Imaging and Sensing Applications

While not directly involving threonic acid, the field of Terahertz (THz) imaging and sensing, where threonic acid could potentially be a component, is advancing rapidly. THz technologies find applications in medical, military, and security areas, including airport security screening and cancer diagnosis. Understanding the biological effects associated with THz frequencies is critical for developing safe and effective applications, potentially involving compounds like threonic acid (Wilmink & Grundt, 2011).

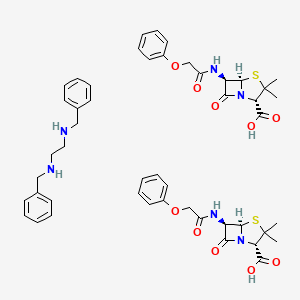

4. Coordination Chemistry with Platinum

Research has been conducted on the oxidative ring opening of L-ascorbic acid, leading to the formation of L-threonic acid. This acid, in turn, reacts with platinum complexes to form unique chelates. Understanding these reactions and the resulting structures provides valuable insights into the coordination behavior of threonic acid and its potential applications in coordination chemistry and catalysis (Bergamini et al., 2008).

5. Biomarker Identification in Stress Disorders

In the context of stress disorders, threonic acid has been identified as a key metabolite. It appears as a significant biomarker in plasma and urine metabolome analyses, indicating its involvement in early stages of stress. This discovery is crucial for understanding the biochemical characterization of stress and developing potential biomarkers for early diagnosis and treatment strategies (Hernandez-Baixauli et al., 2021).

6. Neuropharmacology and Cognitive Abilities

Threonic acid, in combination with magnesium, has shown potential in enhancing learning and memory abilities. Research suggests that threonic acid plays a unique role in increasing intraneuronal magnesium concentration, which is crucial for cognitive abilities. This has implications in neuropharmacology, particularly in the context of aging and neurodegenerative diseases (Sun, Weinger, Mao, & Liu, 2016).

7. Nucleic Acid Research

In nucleic acid research, threonic acid derivatives, specifically Threose Nucleic Acid (TNA), are studied for their ability to form stable complementary structures with DNA and RNA. This research provides insights into the structural and dynamic properties of nucleic acids and has implications for understanding the evolution of genetic polymers and the development of novel nucleic acid technologies (Anosova et al., 2016).

8. Enzymatic and Metabolic Pathways

Threonic acid dehydrogenase, an enzyme involved in the metabolism of aldonic sugar acids, shows functional diversity in different metabolic pathways. Studying the substrate diversity of its homologs helps understand the metabolic processes in organisms and the physiological importance of threonic acid and related compounds (Zhang et al., 2020).

Propriétés

IUPAC Name |

(2S,3R)-2,3,4-trihydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIJQSOTBSSVTP-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192337 | |

| Record name | Threonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Threonic acid | |

CAS RN |

20246-26-8, 3909-12-4 | |

| Record name | (2S,3R)-2,3,4-Trihydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20246-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3909-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003909124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Threonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THREONIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTD0MI8XRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.